Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate
CAS No.:
Cat. No.: VC13374013
Molecular Formula: C20H30N2O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H30N2O2 |
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Molecular Weight | 330.5 g/mol |
IUPAC Name | methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate |
Standard InChI | InChI=1S/C20H30N2O2/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22/h2-4,7-8,18-19H,5-6,9-16H2,1H3 |
Standard InChI Key | DZXFFSGYXRUIDR-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3 |
Canonical SMILES | COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at three positions:
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N1-Benzylation: A benzyl group (C₆H₅CH₂–) is attached to the piperidine nitrogen, enhancing lipophilicity and influencing receptor-binding interactions.
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C4-Pyrrolidinylation: A pyrrolidin-1-yl group (a five-membered saturated amine ring) is bonded to the fourth carbon of the piperidine, introducing conformational rigidity and potential hydrogen-bonding sites.
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C3-Propanoate Esterification: A methyl propanoate (–CH₂CH₂COOCH₃) group at the third carbon contributes polarity and metabolic stability.
Hypothetical Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₂₁H₃₀N₂O₂, yielding a molecular weight of 342.48 g/mol. Exact mass spectrometry data would be required for confirmation.
Physicochemical Characteristics
While experimental data for this specific compound are scarce, inferences can be drawn from related piperidine derivatives:
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Piperidine Core: Derived from commercially available piperidin-3-one.
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Benzyl and Pyrrolidinyl Groups: Introduced via alkylation or reductive amination.
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Propanoate Ester: Installed through esterification or coupling reactions.
Stepwise Synthetic Route
A plausible pathway, adapted from patented methods , involves:
Step 1: Formation of 1-Benzyl-4-(pyrrolidin-1-yl)piperidin-3-one
Piperidin-3-one undergoes sequential functionalization:
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N-Benzylation: Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-benzylpiperidin-3-one .
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C4-Amination: Reaction with pyrrolidine under reductive amination conditions (NaBH₃CN, AcOH) introduces the pyrrolidinyl group .
Process Optimization
Key parameters from analogous syntheses :
Analytical Characterization
Spectroscopic Data
Representative signatures from related compounds :
Technique | Key Signals |
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¹H NMR | δ 7.3–7.1 (m, 5H, benzyl), δ 3.6 (s, 3H, OCH₃), δ 2.8–2.4 (m, piperidine) |
¹³C NMR | 174.5 ppm (ester C=O), 138.2 ppm (benzyl quaternary C), 55.1 ppm (OCH₃) |
IR | 1720 cm⁻¹ (ester C=O), 2800 cm⁻¹ (N-CH₂ stretches) |
MS (ESI+) | m/z 343.2 [M+H]⁺ (calculated for C₂₁H₃₁N₂O₂⁺) |
Chromatographic Methods
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